OG 488, SE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

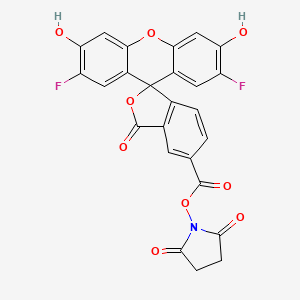

(2,5-dioxopyrrolidin-1-yl) 2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)35-20-9-18(30)16(27)7-14(20)25(13)12-2-1-10(5-11(12)24(34)36-25)23(33)37-28-21(31)3-4-22(28)32/h1-2,5-9,29-30H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPUTGPBPLFCFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H13F2NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE)

Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, commonly abbreviated as OG 488, SE, is a high-performance, amine-reactive fluorescent dye. It is the succinimidyl ester derivative of Oregon Green™ 488, a fluorinated analog of fluorescein. This modification allows it to be covalently attached to primary amines on biomolecules, making it a valuable tool for fluorescently labeling proteins, peptides, and other amine-containing molecules in various research applications.

Key advantages of OG 488 include its enhanced photostability compared to fluorescein and its lower pKa of approximately 4.7.[1][2][3] This low pKa renders its fluorescence largely insensitive to pH fluctuations within the physiological range (pH 7.0-7.4), a significant improvement over fluorescein isothiocyanate (FITC), which exhibits pH-dependent fluorescence.[1][4] While insensitive in the neutral pH range, this property allows it to be used for monitoring pH changes in acidic organelles.[5][6]

Core Labeling Chemistry

The utility of this compound as a labeling reagent stems from the succinimidyl ester (SE) functional group. This group readily reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable and covalent amide bond. This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more reactive.

Physicochemical and Optical Properties

The performance of a fluorophore is defined by its optical properties. OG 488 is well-suited for instruments equipped with the common 488 nm argon-ion laser line.

| Property | Value | Reference(s) |

| Molecular Weight | 509.37 g/mol | [5] |

| Molecular Formula | C₂₅H₁₃F₂NO₉ | |

| Excitation Max (λabs) | ~496 nm | [4][5] |

| Emission Max (λem) | ~524 nm | [1][4][7] |

| Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [5] |

| Quantum Yield (φ) | 0.9 | [5] |

| pKa | ~4.6 - 4.7 | [1][5] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [5] |

| Reactivity | Primary amines | [5] |

| Solubility | Soluble to 1 mM in DMSO | |

| Storage | Store at -20°C, protected from light | [8] |

Comparison with Common Green Fluorophores

This compound offers distinct advantages over the traditional FITC dye and is comparable to other modern dyes like Alexa Fluor™ 488.

| Feature | This compound | FITC (Fluorescein) | Alexa Fluor™ 488 |

| Photostability | More photostable than FITC[4] | Prone to photobleaching[9][10] | Higher photostability[9][11] |

| pH Sensitivity | Insensitive in physiological pH range[1][4] | Fluorescence is pH-dependent (pKa ~6.4)[1] | Insensitive over a broad pH range (4-10)[12] |

| Brightness | High | Moderate, but pH-dependent[10] | Very high[11] |

| Excitation/Emission | ~496 / 524 nm[4] | ~495 / 519 nm[10] | ~494 / 519 nm[13] |

Core Applications in Research

The bright, stable, and reactive nature of this compound makes it suitable for a wide array of applications in life sciences research.

-

Fluorescent Labeling of Biomolecules : Its primary use is the covalent labeling of proteins, particularly antibodies, for use as fluorescent probes.[12] The resulting conjugates are used in immunoassays, western blotting, and ELISA.[12]

-

Flow Cytometry : OG 488-labeled antibodies are extensively used in flow cytometry for immunophenotyping and cell sorting.[6] Its emission spectrum is well-suited for detection in the standard FL1 channel of most flow cytometers.[14]

-

Fluorescence Microscopy : The high photostability and brightness of OG 488 make it an excellent choice for various imaging techniques, including confocal laser-scanning microscopy.[6][14]

-

pH Sensing in Acidic Environments : Although its fluorescence is stable at neutral pH, its pKa of ~4.6 allows it to function as a pH indicator in acidic organelles like phagosomes or endosomes, where changes in pH can be monitored.[5]

Experimental Protocols

General Protocol for Protein (Antibody) Labeling

This protocol is a generalized procedure for labeling proteins like Immunoglobulin G (IgG) with this compound. It is optimized for labeling approximately 1 mg of protein.[4][12]

Materials:

-

Purified protein (e.g., IgG) at 1-2 mg/mL, free of amine-containing buffers (like Tris) and stabilizers (like BSA).[12][13]

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH ~8.3.[8]

-

Purification Column (e.g., spin column with appropriate molecular weight cutoff) to separate the conjugate from unreacted dye.[13]

Procedure:

-

Prepare Protein Solution : Ensure the protein is in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS). The presence of low concentrations of sodium azide (≤3 mM) will not interfere with the reaction.[4][12]

-

Prepare Reaction Buffer : Prepare a 1 M solution of sodium bicarbonate by dissolving it in deionized water.[4] Add this to the protein solution to achieve a final concentration of 0.1 M, which will raise the pH to ~8.3.

-

Prepare Dye Stock Solution : Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction : While stirring, slowly add the calculated amount of dye stock solution to the protein solution. The optimal molar ratio of dye to protein can vary, but a starting point for IgGs is typically between 10:1 and 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]

-

Purification : Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., a pre-packed spin column). This step is critical to remove non-covalently bound dye that can cause high background fluorescence.[13]

-

Determine Degree of Labeling (DOL) : The DOL, or the average number of dye molecules per protein molecule, can be calculated by measuring the absorbance of the conjugate at 280 nm (for protein) and 496 nm (for OG 488 dye). A correction factor is needed to account for the dye's absorbance at 280 nm.[5]

-

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]

-

Where A_max is the absorbance at ~496 nm, A_280 is the absorbance at 280 nm, ε are the molar extinction coefficients, and CF_280 is the correction factor (approx. 0.12 for OG 488).[5]

-

For IgGs, an optimal DOL is typically between 4 and 8.[4]

-

-

Storage : Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C. Adding a stabilizing protein like BSA (1-10 mg/mL) is recommended if the conjugate concentration is below 1 mg/mL.[4]

Example Protocol: Labeling Polystyrene Particles

This protocol demonstrates how this compound can be used to label amine-modified surfaces, such as polystyrene particles.[8]

-

Particle Preparation : Dilute a suspension of polystyrene particles in 0.1 M sodium bicarbonate buffer (pH 8.3). Place the mixture in an ice bath and sonicate for 5 minutes to ensure dispersion.[8]

-

Labeling Reaction : While gently stirring, add a solution of this compound (e.g., 300 µM in bicarbonate buffer) to the particle suspension.[8]

-

Incubation : Incubate the mixture in the dark at room temperature for 2 hours with gentle stirring.[8]

-

Washing : Centrifuge the particles to form a pellet. Discard the supernatant containing unreacted dye.[8]

-

Resuspension : Wash the pellet three times with the bicarbonate buffer by repeated centrifugation and resuspension. Finally, resuspend the labeled particles in the buffer for storage.[8]

References

- 1. Invitrogen™ Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer | Fisher Scientific [fishersci.ca]

- 2. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. ulab360.com [ulab360.com]

- 5. bio-techne.com [bio-techne.com]

- 6. Oregon Green 488 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer 5 mg | Buy Online [thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. optolongfilter.com [optolongfilter.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Ovamedi [ovamedi.com]

- 14. qb3.berkeley.edu [qb3.berkeley.edu]

Unveiling Cellular Dynamics: A Technical Guide to OG 488, SE Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties and applications of Oregon Green™ 488, SE succinimidyl ester (OG 488, SE), a versatile fluorescent probe for labeling biomolecules. This document provides a comprehensive overview of its characteristics, detailed experimental protocols, and visualizations of its use in studying cellular signaling pathways, empowering researchers to effectively integrate this powerful tool into their workflows.

Core Chemical and Spectroscopic Properties

This compound is the succinimidyl ester derivative of Oregon Green™ 488, a fluorinated analog of fluorescein. The succinimidyl ester group allows for the covalent labeling of primary amines on proteins and other biomolecules. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Full Chemical Name | 2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester | [1] |

| Molecular Formula | C₂₅H₁₃F₂NO₉ | [2][3] |

| Molecular Weight | 509.37 g/mol | [2][3] |

| Excitation Maximum (λex) | 496 nm | [3][4] |

| Emission Maximum (λem) | 524 nm | [5][6] |

| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [3][4] |

| Quantum Yield (Φ) | 0.9 | [3][4] |

| pKa | 4.6 | [3][7] |

| Solubility | Soluble in DMSO and DMF | [3][5] |

| Reactivity | Primary amines | [3][8] |

A significant advantage of OG 488 over its predecessor, fluorescein, is its lower pKa of 4.6, which makes its fluorescence essentially pH-insensitive within the physiological pH range.[7][9] This fluorinated dye also exhibits greater photostability, making it a more robust choice for demanding imaging applications.[5][9]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound, including protein labeling and cellular imaging.

Protein Labeling with this compound

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for other proteins.

Materials:

-

Purified protein (in amine-free buffer like PBS)

-

This compound

-

Anhydrous DMSO

-

1 M Sodium Bicarbonate (pH 8.3)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of approximately 2 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the protein for labeling and must be removed by dialysis or buffer exchange.[3]

-

-

Dye Preparation:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a stock solution of the dye by dissolving it in anhydrous DMSO. For example, to prepare a 10 mg/mL solution, add the appropriate volume of DMSO to the vial.

-

-

Labeling Reaction:

-

To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate to raise the pH of the reaction mixture to approximately 8.3. Succinimidyl esters react most efficiently with primary amines at a slightly alkaline pH (7.5-8.5).[3]

-

Add the appropriate amount of this compound stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point for IgG antibodies is a 10- to 20-fold molar excess of the dye. For IgGs, optimal labeling is typically achieved with 4-8 moles of dye per mole of antibody.[3][7]

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[3]

-

-

Purification of the Labeled Protein:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Apply the reaction mixture to the top of the column and allow it to enter the resin bed.

-

Elute the protein-dye conjugate with PBS. The first colored fraction to elute will be the labeled protein, while the smaller, unconjugated dye molecules will elute later.

-

Collect the fractions containing the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 496 nm (A₄₉₆).

-

Calculate the protein concentration using the following formula:

-

Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ × CF)] / ε_protein

-

Where CF is the correction factor for the dye's absorbance at 280 nm (for OG 488, CF is approximately 0.12) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[3]

-

-

Calculate the dye concentration using the following formula:

-

Dye Concentration (M) = A₄₉₆ / ε_dye

-

Where ε_dye is the molar extinction coefficient of OG 488 at 496 nm (76,000 M⁻¹cm⁻¹).

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

-

-

Storage:

-

Store the labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C. Avoid repeated freeze-thaw cycles.[3]

-

Visualization of Cellular Processes

This compound and its conjugates are powerful tools for visualizing a variety of cellular events and structures. Below are diagrams and descriptions of its application in studying apoptosis and the actin cytoskeleton.

Apoptosis Detection via Annexin V Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be labeled with OG 488 to detect apoptotic cells.

Caption: Apoptosis detection using Annexin V-OG 488.

Visualizing the Actin Cytoskeleton with Phalloidin

Phalloidin is a bicyclic peptide that binds with high affinity to filamentous actin (F-actin). When conjugated to OG 488, it becomes a powerful tool for staining and visualizing the actin cytoskeleton in fixed and permeabilized cells. This allows for the study of cellular morphology, motility, and division.

References

- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. DyLight® 488 Phalloidin | Cell Signaling Technology [cellsignal.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Detection of Apoptosis in Ovarian Cells In Vitro and In Vivo Using the Annexin V-Affinity Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. ulab360.com [ulab360.com]

- 8. researchgate.net [researchgate.net]

- 9. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE), a high-performance, amine-reactive fluorescent dye. It is intended for researchers and professionals in life sciences and drug development who utilize fluorescence for imaging and detection. This document details the dye's spectral properties, provides protocols for its use in bioconjugation, and illustrates the underlying chemical principles and workflows.

Core Properties of Oregon Green™ 488

Oregon Green™ 488 is a fluorinated analog of fluorescein. This modification results in significant advantages, including enhanced photostability and a lower pKa (approximately 4.7, compared to ~6.4 for fluorescein).[1][2][3][4] The lower pKa renders its fluorescence essentially insensitive to pH in the physiological range, ensuring more stable and reliable fluorescent signals in live-cell imaging and other biological applications.[1][2][3][4] The succinimidyl ester (SE) moiety allows for the covalent attachment of the dye to primary amines on biomolecules.[5][6][7]

Quantitative Spectroscopic and Physicochemical Data

The key characteristics of this compound are summarized in the table below, providing essential data for experimental planning and analysis.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~496 nm | [1][4][8][9][10][11] |

| Emission Maximum (λem) | ~524 nm | [1][4][9][10][11] |

| Molar Extinction Coeff. (ε) | 76,000 cm⁻¹M⁻¹ | [8][12] |

| Quantum Yield (Φ) | 0.9 | [8][12] |

| pKa | ~4.7 | [1][2][3][4] |

| Molecular Weight | 509.37 g/mol | [8] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [5][8] |

| Reactivity | Primary amines | [5][8] |

| Recommended Laser Line | 488 nm | [8] |

Amine-Reactive Labeling Chemistry

This compound is designed for the covalent labeling of proteins, peptides, and other biomolecules containing primary amine groups, such as the ε-amino group of lysine residues.[5] The reaction, known as aminolysis, involves the nucleophilic attack of the non-protonated primary amine on the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[7][13]

To ensure efficient conjugation, the reaction is typically carried out in a buffer with a slightly basic pH (8.0-9.0).[5][7][13] This pH maintains the primary amines in their deprotonated, nucleophilic state. It is crucial to avoid buffers containing primary amines (e.g., Tris or glycine), as they will compete with the target molecule for reaction with the dye.[5] A common competing reaction is the hydrolysis of the succinimidyl ester, which is more likely to occur at higher pH values and can reduce labeling efficiency.[7][13][14]

Experimental Protocol: Protein Labeling with this compound

This protocol provides a detailed methodology for labeling a generic IgG antibody with this compound. The principles can be adapted for other proteins.

Materials and Reagent Preparation

| Reagent | Purpose |

| Protein (e.g., IgG) | Target biomolecule for labeling. Must be in an amine-free buffer. |

| This compound | Amine-reactive fluorescent dye. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Solvent for reconstituting the dye. |

| Reaction Buffer | 0.1 M Sodium bicarbonate or 50 mM borate buffer, pH 8.3-8.5. |

| Purification Column (e.g., Sephadex G-25) | To separate the labeled protein from unreacted dye. |

| Storage Buffer | Phosphate-buffered saline (PBS), pH 7.2-7.4. |

| Quenching Reagent (Optional) | 1 M Tris-HCl or Glycine, pH 7.4. |

a. Protein Solution:

-

The protein must be at a concentration of at least 2 mg/mL for efficient labeling.[5][15]

-

Dialyze or exchange the protein into the Reaction Buffer to remove any contaminating primary amines.

b. This compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[5] For example, dissolve 5 mg of this compound (MW 509.37) in 981.6 µL of DMSO.

-

The stock solution should be used immediately or aliquoted and stored at -20°C, protected from light and moisture.

Labeling Reaction

The optimal molar ratio of dye to protein should be determined empirically. A common starting point for antibodies is a 10-15 fold molar excess of dye.

a. Reaction Setup:

-

Add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently stirring.

-

For example, to label 1 mg of IgG (MW ~150,000 g/mol ) at a 15:1 molar ratio:

-

Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 nmol

-

Moles of dye needed = 6.67 nmol * 15 = 100 nmol

-

Volume of 10 mM dye stock = (100 x 10⁻⁹ mol) / (10 x 10⁻³ mol/L) = 10 µL

-

b. Incubation:

-

Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[5] Incubation can be extended to enhance the degree of labeling if necessary.[5]

c. (Optional) Quenching:

-

The reaction can be stopped by adding a quenching reagent like Tris or glycine to a final concentration of 50-100 mM.[5] This will react with any remaining succinimidyl ester.

-

Incubate for an additional 10-15 minutes.[5]

Purification of the Conjugate

It is critical to remove unconjugated dye, which can interfere with downstream applications.

a. Column Chromatography:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Storage Buffer (PBS).

-

Apply the reaction mixture to the top of the column.

-

The first colored band to elute is the labeled protein conjugate. The smaller, unconjugated dye molecules will elute later.

-

Collect the fractions containing the purified conjugate.

Characterization and Storage

a. Degree of Labeling (DOL) Calculation:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 496 nm (A₄₉₆).

-

The DOL (moles of dye per mole of protein) can be calculated using the following formulas:

-

Corrected Protein Absorbance: A₂₈₀_corr = A₂₈₀ - (A₄₉₆ × 0.12) (The correction factor 0.12 accounts for the dye's absorbance at 280 nm)[8]

-

Protein Concentration (M): [Protein] = A₂₈₀_corr / ε_protein (ε_protein for IgG is ~210,000 M⁻¹cm⁻¹)

-

Dye Concentration (M): [Dye] = A₄₉₆ / ε_dye (ε_dye for OG 488 is 76,000 M⁻¹cm⁻¹)[8]

-

DOL: DOL = [Dye] / [Protein]

-

-

For most antibodies, an optimal DOL is between 4 and 8.[9]

b. Storage:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA, aliquot, and freeze at -20°C.[9][15] Avoid repeated freeze-thaw cycles.[9][15]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for protein labeling with this compound.

References

- 1. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]

- 2. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]

- 4. abpbio.com [abpbio.com]

- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CAS 198139-51-4 | OG488SE | Tocris Bioscience [tocris.com]

- 9. ulab360.com [ulab360.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. Oregon Green 488 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 12. bio-techne.com [bio-techne.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Oregon Green 488 Succinimidyl Ester: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and key data associated with Oregon Green 488 succinimidyl ester, a widely used fluorescent probe for labeling biomolecules.

Core Mechanism of Action: Covalent Amide Bond Formation

Oregon Green 488 succinimidyl ester is an amine-reactive fluorescent dye that covalently attaches to primary and secondary amines on target molecules, such as the lysine residues of proteins or amine-modified oligonucleotides. The succinimidyl ester (SE), also known as an N-hydroxysuccinimide (NHS) ester, is an excellent leaving group that facilitates the formation of a stable amide bond between the dye and the amine-containing molecule.

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the succinimidyl ester. This is followed by the departure of the N-hydroxysuccinimide group, resulting in the formation of a highly stable amide linkage. This reaction is most efficient under slightly alkaline conditions, typically at a pH between 7.5 and 8.5, which ensures that the primary amine is in its deprotonated, more nucleophilic state.[1][2]

Below is a diagram illustrating the reaction between Oregon Green 488 succinimidyl ester and a primary amine on a protein.

References

An In-depth Technical Guide to Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE) for Labeling Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE), a high-performance fluorescent dye for the covalent labeling of primary amines in proteins, peptides, oligonucleotides, and other biomolecules. This document details the chemical properties, labeling protocols, and key applications of this compound, offering a valuable resource for researchers in life sciences and drug development.

Introduction to this compound

Oregon Green™ 488 is a fluorinated analog of fluorescein, exhibiting significant improvements in photostability and pH insensitivity within the physiological range.[1][2][3] These characteristics make it a superior alternative to traditional fluorescein-based dyes for a wide range of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and fluorescence anisotropy.[1][4] The succinimidyl ester (SE) functional group of this compound allows for its efficient and specific reaction with primary aliphatic amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[2]

Physicochemical and Spectroscopic Properties

The enhanced performance of this compound stems from its unique chemical structure. The key quantitative properties of this dye are summarized in the table below, providing a basis for experimental design and comparison with other fluorophores.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₃F₂NO₉ | |

| Molecular Weight | 509.37 g/mol | |

| Excitation Maximum (λex) | ~496 nm | [2] |

| Emission Maximum (λem) | ~524 nm | [2] |

| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.91 | [5] |

| pKa | ~4.8 | [3][6] |

| Recommended Laser Line | 488 nm | [6] |

Reaction Mechanism with Primary Amines

The labeling of biomolecules with this compound is a straightforward and robust process based on the reaction of the succinimidyl ester with a primary amine. This nucleophilic acyl substitution reaction results in the formation of a stable amide bond, covalently attaching the fluorophore to the target molecule. The N-hydroxysuccinimide (NHS) group is an excellent leaving group, facilitating the reaction under mild conditions.

References

- 1. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. ulab360.com [ulab360.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Oregon Green 488 Dye | Thermo Fisher Scientific - US [thermofisher.com]

Unraveling the pH Insensitivity of Oregon Green™ 488, SE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the pH insensitivity of Oregon Green™ 488, Succinimidyl Ester (OG 488, SE), a key advantage in its application as a fluorescent label in biological research. By providing a detailed comparison with its predecessor, fluorescein, this document will elucidate the chemical and physical properties that contribute to the stable fluorescence of this compound in the physiological pH range. This guide will further detail experimental protocols for conjugation and pH sensitivity determination, and provide visual representations of key concepts.

Core Principle: The Advantage of a Low pKa

The fluorescence of many organic dyes, including fluorescein and its derivatives, is dependent on the pH of their environment. This is due to the presence of ionizable groups on the fluorophore, which can exist in protonated or deprotonated states, each with distinct absorption and emission properties. The pKa of a dye is the pH at which the protonated and deprotonated forms are present in equal concentrations.

Oregon Green™ 488 is a fluorinated analog of fluorescein, and this structural modification is key to its pH insensitivity. The electron-withdrawing fluorine atoms lower the pKa of the phenolic hydroxyl group on the xanthene ring to approximately 4.7.[1][2] In contrast, the pKa of fluorescein is approximately 6.4.[1][2]

This difference in pKa is critical for applications in biological systems, where the physiological pH is typically maintained between 6.8 and 7.4. At this pH, Oregon Green™ 488, with its low pKa, exists predominantly in its highly fluorescent anionic form. Fluorescein, however, with a pKa within this physiological range, will have a significant portion of its molecules in the less fluorescent protonated state, leading to a fluorescence intensity that is highly sensitive to small fluctuations in pH.

Quantitative Comparison of pH-Dependent Fluorescence

The practical implication of this difference in pKa is evident when comparing the fluorescence intensity of Oregon Green™ 488 and fluorescein across a range of pH values.

| pH | Normalized Fluorescence Intensity (%) - Oregon Green™ 488 (pKa ~4.7) | Normalized Fluorescence Intensity (%) - Fluorescein (pKa ~6.4) |

| 4.0 | ~50 | ~10 |

| 5.0 | ~70 | ~20 |

| 6.0 | ~95 | ~40 |

| 6.4 | ~98 | 50 |

| 7.0 | ~100 | ~80 |

| 7.4 | ~100 | ~90 |

| 8.0 | ~100 | ~100 |

| 9.0 | ~100 | ~100 |

Note: The values for Oregon Green™ 488 are estimated based on typical pH-titration curves, while the values for fluorescein are derived from available experimental data.

As the table clearly demonstrates, the fluorescence of Oregon Green™ 488 is essentially stable and maximal across the entire physiological pH range. In contrast, the fluorescence of fluorescein shows a steep dependence on pH in this same range, making it a less reliable quantitative tool in living cells where pH can vary.

Experimental Protocols

Protocol 1: Determination of Fluorescent Dye pH Sensitivity

This protocol outlines a general method for determining the pKa of a fluorescent dye using spectrofluorometry.

Materials:

-

Fluorescent dye of interest (e.g., Oregon Green™ 488, Fluorescein)

-

A series of buffers with a range of pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)

-

Spectrofluorometer

-

pH meter

-

Cuvettes

Methodology:

-

Prepare a stock solution of the fluorescent dye in a suitable solvent (e.g., DMSO).

-

Prepare a series of working solutions by diluting the stock solution into each of the different pH buffers. The final concentration of the dye should be in the linear range of the spectrofluorometer.

-

Measure the fluorescence intensity of each working solution at the dye's optimal excitation and emission wavelengths.

-

Plot the fluorescence intensity as a function of pH.

-

Determine the pKa by identifying the pH at which the fluorescence intensity is half of the maximum intensity. This can be determined from the inflection point of the resulting sigmoidal curve.

Protocol 2: Conjugation of this compound to a Primary Amine-Containing Molecule (e.g., a Protein)

Oregon Green™ 488, Succinimidyl Ester (SE) is an amine-reactive derivative that readily couples to primary amines on proteins and other biomolecules to form a stable amide bond.

Materials:

-

Oregon Green™ 488, SE

-

Protein or other molecule with primary amines

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous dimethylsulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

-

Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in anhydrous DMSO immediately before use.

-

Add the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column to separate the labeled protein from unreacted dye.

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 496 nm (for OG 488).

Visualizing Core Concepts

To further clarify the principles and processes described, the following diagrams have been generated using the DOT language.

Conclusion

The pH insensitivity of Oregon Green™ 488, SE in the physiological range is a direct result of its lower pKa compared to fluorescein. This key characteristic, stemming from the fluorination of the fluorescein backbone, ensures stable and reliable fluorescence measurements in living cells and other biological systems where pH can fluctuate. This makes this compound a superior choice for quantitative fluorescence microscopy, flow cytometry, and other applications where signal stability is paramount. The provided experimental protocols offer a starting point for researchers to utilize and characterize this versatile fluorescent probe in their own work.

References

In-Depth Technical Guide: Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester

This guide provides a comprehensive overview of the solubility and handling of Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE). It is intended for researchers, scientists, and drug development professionals utilizing this fluorescent dye for bioconjugation and other labeling applications.

Core Properties and Solubility

Oregon Green™ 488 is a bright, green-fluorescent dye with spectral properties similar to fluorescein. However, it exhibits greater photostability and a pH-insensitive fluorescence between pH 7 and 11. The succinimidyl ester (SE) moiety allows for the covalent labeling of primary and secondary amines in proteins, peptides, and other biomolecules.

Proper dissolution of the dye is critical for successful conjugation. The solubility of this compound in various solvents is a key consideration for experimental design. While specific quantitative values for solubility across a wide range of solvents are not always published, high-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.

For optimal performance, it is crucial to use anhydrous DMSO, as the succinimidyl ester group is susceptible to hydrolysis in the presence of water, which would render it incapable of reacting with amines. The dye should be dissolved in DMSO immediately prior to use to minimize potential degradation.

Table 1: Solubility of Oregon Green™ 488, SE

| Solvent | Solubility | Concentration/Notes | Source |

| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for stock solutions. Use anhydrous DMSO. | |

| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solutions. | |

| Acetonitrile | Soluble | Can be used for stock solutions. | |

| Water | Insoluble | The succinimidyl ester moiety readily hydrolyzes in aqueous solutions. |

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is typically prepared in anhydrous DMSO at a concentration of 1-10 mg/mL. The following protocol outlines the general steps for preparing the stock solution and subsequent labeling of proteins.

Materials:

-

Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (this compound)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve the desired concentration (e.g., 10 mg/mL). Cap the vial and vortex thoroughly until the dye is completely dissolved.

-

Prepare Protein Solution: Dissolve the protein to be labeled in a suitable amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, are not compatible with this labeling reaction.

-

Labeling Reaction:

-

Slowly add a calculated amount of the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as phosphate-buffered saline (PBS).

Visualized Workflows

The following diagrams illustrate the key processes involved in working with this compound.

An In-depth Technical Guide to Oregon Green 488, Succinimidyl Ester (OG 488, SE) in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488, Succinimidyl Ester (OG 488, SE) is a highly versatile, amine-reactive fluorescent dye that has found numerous applications in the field of neuroscience. Its bright green fluorescence, high photostability, and pH insensitivity in the physiological range make it an excellent tool for labeling and tracking biomolecules within the complex environment of the nervous system. This guide provides a comprehensive overview of the core applications, experimental protocols, and data presentation for utilizing this compound in neuroscience research.

Core Properties of Oregon Green 488, SE

This compound is the succinimidyl ester derivative of Oregon Green 488, which allows for its covalent attachment to primary amines on proteins and other biomolecules. Key properties of this fluorophore are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~496 nm | [1][2] |

| Emission Maximum (Em) | ~524 nm | [1][2] |

| Molar Extinction Coefficient | ~73,000 cm⁻¹M⁻¹ | [1] |

| pKa | ~4.7 | [1][2] |

| Reactive Group | Succinimidyl Ester (SE) | [1][2] |

| Target Moiety | Primary Amines (-NH₂) | [1][2] |

| Solubility | DMSO, DMF | [2] |

The low pKa of OG 488 makes its fluorescence intensity largely independent of pH in the physiological range (pH 7.0-7.4), a significant advantage over fluorescein-based dyes.[1][2]

Key Applications in Neuroscience

The primary utility of this compound in neuroscience stems from its ability to be conjugated to various proteins of interest, including antibodies, toxins, and other signaling molecules. These conjugates can then be used for a range of applications:

-

Immunohistochemistry (IHC): Labeled secondary antibodies are widely used to detect the presence and localization of specific proteins in fixed brain tissue.

-

Neuronal Tracing: While not a direct tracer itself, this compound can be conjugated to molecules used for anterograde and retrograde tracing to map neuronal circuits.

-

Labeling of Purified Proteins: Researchers can label purified neuronal proteins for subsequent in vitro or in vivo studies, such as receptor binding assays or tracking protein dynamics.

-

Cell Surface Labeling: The amine-reactive nature of this compound allows for the general labeling of cell surface proteins on live neurons for morphological studies.

Experimental Protocols

Protein Conjugation with Oregon Green 488, SE

This protocol describes the general procedure for labeling a protein, such as an antibody, with this compound.

Materials:

-

Protein to be labeled (e.g., IgG antibody)

-

Oregon Green 488, SE

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of this compound stock solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 (dye:protein) is recommended.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute will be the conjugated protein.

-

Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 496 nm (for OG 488).

References

An In-depth Technical Guide to Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE) for Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE), a fluorescent dye instrumental for tracking cell proliferation. We will delve into its mechanism of action, provide detailed experimental protocols, and present key data to empower researchers in their cellular analysis endeavors.

Oregon Green™ 488, SE is a highly effective amine-reactive fluorescent dye utilized for monitoring lymphocyte and other cell divisions.[1] This fluorinated analog of fluorescein offers significant advantages over traditional dyes like Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE), including enhanced photostability and reduced pH sensitivity due to its lower pKa (approximately 4.7).[2][3][4] Its fluorescence is largely independent of the physiological pH range, ensuring more stable and reliable measurements.[3][4]

Core Mechanism of Action

The utility of this compound in cell proliferation assays lies in its ability to covalently label intracellular proteins. The succinimidyl ester moiety of the dye reacts with primary amines of proteins within the cell, forming stable amide bonds. When a labeled cell divides, the fluorescent dye is distributed approximately equally between the two daughter cells. Consequently, each subsequent generation of cells exhibits half the fluorescence intensity of its parent. This progressive halving of fluorescence allows for the quantitative analysis of cell division rounds via flow cytometry. Each peak in the resulting histogram represents a successive generation of cells, with greater dilution indicating more cell divisions.[5][6]

Quantitative Data Summary

For ease of reference, the key quantitative parameters of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer |

| Molecular Formula | C25H13F2NO9 |

| Molecular Weight | 509.37 g/mol [7] |

| Excitation Maximum (Ex) | ~496 nm[4] |

| Emission Maximum (Em) | ~524 nm[4] |

| Optimal Laser Line | 488 nm |

| Fluorescence Color | Green |

| pKa | ~4.7[3][4] |

| Storage Conditions | Store at -20°C to -30°C, protected from light and moisture.[8] |

Experimental Protocol: Cell Proliferation Assay Using this compound

This protocol provides a detailed methodology for labeling cells with this compound and analyzing their proliferation by flow cytometry.

Materials:

-

Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (this compound)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Complete cell culture medium

-

Cells of interest

-

Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

-

Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm bandpass).[9]

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in anhydrous DMSO. A common concentration is 5 mM. For example, to prepare a 5 mM stock solution from 25 mg of this compound (MW 509.37), dissolve it in approximately 9.816 mL of DMSO.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Cell Preparation:

-

Harvest cells and wash them once with pre-warmed PBS.

-

Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Ensure the cells are in a single-cell suspension.

-

-

Cell Staining:

-

Dilute the this compound stock solution in PBS to the desired working concentration. The optimal concentration may vary depending on the cell type and should be determined empirically, but a starting point of 1-10 µM is recommended.

-

Add the diluted this compound solution to the cell suspension.

-

Incubate the cells for 10-15 minutes at 37°C, protected from light. Gently mix the cells every few minutes to ensure uniform staining.

-

-

Quenching the Staining Reaction:

-

To stop the staining reaction, add an equal volume of complete culture medium containing 10% FBS or PBS containing 1% BSA. The proteins in the serum or BSA will react with any unbound this compound.

-

Incubate for 5-10 minutes at room temperature.

-

-

Washing:

-

Centrifuge the cells and discard the supernatant.

-

Wash the cells twice with complete culture medium to remove any residual unbound dye.

-

-

Cell Culture:

-

Resuspend the stained cells in complete culture medium at the desired density for your experiment.

-

Culture the cells under appropriate conditions to allow for proliferation. It is advisable to set up a non-proliferating control (e.g., unstimulated cells) stained with this compound to serve as the generation 0 peak.

-

-

Flow Cytometry Analysis:

-

At various time points after staining, harvest the cells.

-

Analyze the cells on a flow cytometer equipped with a 488 nm laser.

-

Detect the this compound fluorescence in the FITC channel (e.g., using a 530/30 nm filter).[9]

-

Collect data for a sufficient number of events to accurately resolve the different generations.

-

Use a histogram plot of fluorescence intensity to visualize the different generations of cells. The initial, undivided cell population will show the highest fluorescence intensity (generation 0), and each subsequent peak of halved fluorescence intensity will represent a successive cell division.

-

Visualizing the Workflow and Proliferation Principle

To better understand the experimental process and the underlying principle of the dye dilution assay, the following diagrams have been created.

Caption: A flowchart illustrating the key steps in a cell proliferation assay using this compound.

Caption: A diagram showing the halving of fluorescence with each cell division.

References

- 1. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. vectorlabs.com [vectorlabs.com]

- 4. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]

- 5. biocompare.com [biocompare.com]

- 6. biotium.com [biotium.com]

- 7. polyorginc.com [polyorginc.com]

- 8. Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer 5 mg | Contact Us [thermofisher.com]

- 9. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection - PMC [pmc.ncbi.nlm.nih.gov]

Oregon Green 488: A Technical Guide for Advanced Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488 is a high-performance, green-fluorescent dye that serves as a robust tool for a multitude of applications in fluorescence microscopy. As a fluorinated analog of fluorescein, it offers significant advantages, including enhanced photostability and a fluorescence intensity that is largely independent of pH in the physiological range. These characteristics make it a superior choice for demanding imaging applications, from tracking intracellular ions to labeling specific proteins and cellular structures. This guide provides an in-depth overview of Oregon Green 488, its key properties, detailed experimental protocols, and its application in cellular signaling pathways.

Core Properties and Spectral Characteristics

Oregon Green 488 is well-suited for excitation by the common 488 nm argon-ion laser line. Its chemical structure as a 2',7'-difluorofluorescein derivative contributes to its advantageous photophysical properties.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~496 nm | [1] |

| Emission Maximum (λem) | ~524 nm | [1] |

| Molar Extinction Coefficient (ε) | Not definitively available in search results | |

| Fluorescence Quantum Yield (Φ) | 0.91 ± 0.05 | [2] |

| Molecular Weight | ~368.29 g/mol | [1] |

| pKa | 4.6 | [3] |

Key Advantages:

-

High Photostability: Oregon Green 488 conjugates are significantly more photostable than their fluorescein counterparts, allowing for longer exposure times and the acquisition of more photons before photobleaching.[4]

-

pH Insensitivity: In the physiological pH range, the fluorescence of Oregon Green 488 is not appreciably affected, providing more stable and reliable measurements in live-cell imaging.[3][5][6][7]

-

Bright Fluorescence: The dye exhibits a high fluorescence quantum yield, resulting in bright signals that are easily detectable.[2][3]

-

Reduced Quenching: Fluorescence of protein conjugates prepared from Oregon Green 488 is not significantly quenched, even at higher degrees of labeling.[4]

Experimental Protocols

Detailed methodologies for common applications of Oregon Green 488 are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions and cell types.

Antibody Labeling with Oregon Green 488 Succinimidyl Ester

This protocol describes the conjugation of Oregon Green 488 succinimidyl ester (SE) to primary amines on an antibody.

Materials:

-

Purified antibody in an amine-free buffer (e.g., PBS)

-

Oregon Green 488 succinimidyl ester (SE)

-

Anhydrous dimethylsulfoxide (DMSO)

-

1 M Sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer like PBS. Buffers containing Tris or glycine will interfere with the labeling reaction and must be removed by dialysis or buffer exchange.[8]

-

-

Dye Preparation:

-

Allow the vial of Oregon Green 488 SE to warm to room temperature.

-

Prepare a stock solution of the dye in anhydrous DMSO (e.g., 10 mg/mL).

-

-

Labeling Reaction:

-

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[8]

-

Add the appropriate amount of the Oregon Green 488 SE stock solution to the antibody solution while gently stirring. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point for optimization.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[8]

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the first colored band, which corresponds to the labeled antibody.

-

-

Storage:

-

Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can be beneficial if the conjugate concentration is low.[8]

-

Live Cell Staining with Oregon Green 488 Conjugates

This protocol is for staining live, adherent cells with an Oregon Green 488-conjugated probe (e.g., an antibody against a cell surface antigen).

Materials:

-

Live cells cultured on coverslips or in imaging dishes

-

Oregon Green 488-conjugated probe (e.g., antibody)

-

Live cell imaging solution or appropriate buffer (e.g., HBSS)

-

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

-

Cell Preparation:

-

Wash the cultured cells twice with pre-warmed live cell imaging solution.

-

-

Blocking (Optional):

-

To reduce non-specific binding, incubate the cells with a blocking buffer for 30 minutes at room temperature.

-

-

Staining:

-

Dilute the Oregon Green 488-conjugated probe to the desired concentration in the imaging solution.

-

Remove the blocking buffer and add the diluted probe to the cells.

-

Incubate for 30-60 minutes at 37°C, protected from light. Incubation times and temperatures may need to be optimized.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with the imaging solution.

-

-

Imaging:

-

Image the cells immediately using a fluorescence microscope with appropriate filter sets for Oregon Green 488 (e.g., FITC/GFP filter set).

-

Fixed Cell Staining with Oregon Green 488 Phalloidin

This protocol describes the staining of F-actin in fixed cells using Oregon Green 488 Phalloidin.

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Oregon Green 488 Phalloidin

-

Mounting medium

Procedure:

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[9]

-

-

Washing:

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[9]

-

-

Washing:

-

Wash the cells three times with PBS.

-

-

Staining:

-

Dilute the Oregon Green 488 Phalloidin stock solution in PBS containing 1% BSA to the recommended concentration.

-

Add the staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.[10]

-

-

Washing:

-

Wash the cells three times with PBS.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Image the samples on a fluorescence microscope.

-

Application in Calcium Signaling

Oregon Green 488 is frequently used in the form of Oregon Green 488 BAPTA-1, AM, a cell-permeant calcium indicator. Once inside the cell, esterases cleave the AM ester group, trapping the indicator in the cytoplasm. The fluorescence intensity of Oregon Green BAPTA-1 increases significantly upon binding to Ca²⁺. This property allows for the visualization and measurement of changes in intracellular calcium concentration, a critical aspect of many signaling pathways.

An example of a simplified signaling pathway leading to an increase in intracellular calcium that can be monitored with Oregon Green 488 BAPTA-1 is the Gq-protein coupled receptor (GqPCR) pathway:

-

Ligand Binding: A ligand (e.g., a hormone or neurotransmitter) binds to a GqPCR on the cell surface.

-

G-protein Activation: The receptor activates the Gq alpha subunit of a heterotrimeric G-protein.

-

PLC Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).

-

IP₃ Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm.

-

Fluorescence Increase: The increase in cytoplasmic Ca²⁺ is bound by Oregon Green 488 BAPTA-1, leading to a detectable increase in its fluorescence intensity.

Conclusion

Oregon Green 488 is a versatile and reliable fluorescent dye for a wide range of applications in modern cell biology and drug discovery. Its superior photostability, pH insensitivity, and bright fluorescence make it an excellent alternative to traditional green fluorophores like fluorescein. By following well-defined protocols for conjugation and staining, researchers can effectively label and visualize cellular components and dynamic processes, such as calcium signaling, with high fidelity and clarity. The continued use of Oregon Green 488 and its derivatives will undoubtedly contribute to further advancements in our understanding of complex biological systems.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Oregon Green 488 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. ulab360.com [ulab360.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. ActinGreen 488 ReadyProbes Reagent Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with OG 488, SE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green™ 488, succinimidyl ester (OG 488, SE) is a high-performance, amine-reactive fluorescent dye commonly used for the covalent labeling of proteins, particularly antibodies. The succinimidyl ester moiety reacts efficiently with primary amines (such as the side chain of lysine residues) on the target protein to form a stable amide bond.[1][2][3] This results in a fluorescently labeled antibody that can be used in a variety of applications, including immunofluorescence microscopy, flow cytometry, and fluorescence in situ hybridization (FISH).[4] OG 488 is a fluorinated analog of fluorescein, offering greater photostability and a lower pKa (~4.7), which makes its fluorescence essentially pH-insensitive in the physiological pH range.[5][6]

These application notes provide a detailed protocol for the successful conjugation of this compound to antibodies, guidance on reaction optimization, and methods for characterizing the final conjugate.

Quantitative Data Summary

Successful antibody labeling requires careful control of several experimental parameters. The following tables summarize key quantitative data for labeling immunoglobulin G (IgG) antibodies with this compound.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations ( >5 mg/mL) generally lead to greater labeling efficiency.[1][7][8] Concentrations below 2 mg/mL will significantly decrease the reaction efficiency.[7][9] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate | Other amine-free buffers such as 50 mM sodium phosphate can also be used.[10] |

| Reaction pH | 8.0 - 9.0 | The reaction is most efficient at a slightly basic pH to ensure primary amines are deprotonated.[10][11] |

| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each antibody. A 15:1 ratio is a common starting point.[11] |

| Reaction Time | 1 hour | Incubation for 1 hour at room temperature is typically sufficient.[1][11] |

| Reaction Temperature | Room Temperature | The reaction is generally performed at room temperature.[11] |

Table 2: this compound Properties

| Property | Value |

| Excitation Maximum (Ex) | ~496 nm[5][6] |

| Emission Maximum (Em) | ~524 nm[5][6] |

| Molecular Weight | ~509.38 g/mol [6] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester[2] |

| Target Functional Group | Primary amines (-NH₂)[2] |

Experimental Protocols

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down, maintaining the same molar ratios of the reagents.

Materials and Reagents

-

IgG antibody to be labeled (in an amine-free buffer)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)[1]

-

1 M Sodium Bicarbonate (pH 8.3)[1]

-

Phosphate-Buffered Saline (PBS)

-

Purification column (e.g., Sephadex G-25)[1]

-

Bovine Serum Albumin (BSA) (optional, for storage)[1]

-

Sodium Azide (optional, for storage)[1]

Antibody Preparation (Pre-Labeling)

For optimal labeling, the antibody must be in an amine-free buffer such as PBS.[3][9] If the antibody solution contains amine-containing substances like Tris, glycine, or ammonium ions, or stabilizing proteins like BSA, a buffer exchange must be performed.[7][12] This can be achieved through dialysis, spin filtration, or desalting columns.[10] The final antibody concentration should be at least 2 mg/mL.[9]

Experimental Workflow

Figure 1. Experimental workflow for antibody labeling with this compound.

Detailed Protocol

-

Prepare the Antibody Solution :

-

Prepare the this compound Stock Solution :

-

Allow the vial of this compound to warm to room temperature before opening.[1]

-

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[11] For example, dissolve 1 mg of this compound (MW ~509.38) in approximately 196 µL of DMSO.

-

Vortex briefly to ensure the dye is fully dissolved.[1] The dye stock solution should be used immediately as NHS esters are moisture-sensitive and can hydrolyze over time.[11]

-

-

Labeling Reaction :

-

Purification of the Labeled Antibody :

-

Immediately after the incubation, separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[1]

-

Collect the fractions containing the fluorescently labeled antibody. The labeled antibody will elute first, followed by the smaller, unreacted dye molecules.

-

-

Determination of the Degree of Labeling (DOL) :

-

The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of OG 488, which is approximately 496 nm (A₄₉₆).

-

The protein concentration can be calculated using the following formula:

-

Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ x CF)] / ε_protein

-

Where CF is the correction factor for the dye's absorbance at 280 nm (for OG 488, this is typically around 0.11), and ε_protein is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).

-

-

The dye concentration can be calculated using:

-

Dye Concentration (M) = A₄₉₆ / ε_dye

-

Where ε_dye is the molar extinction coefficient of OG 488 (~70,000 M⁻¹cm⁻¹).

-

-

The DOL is then calculated as:

-

DOL = Dye Concentration / Protein Concentration

-

-

For optimal performance, a DOL of 4-8 is generally recommended for IgG antibodies.[3]

-

-

Storage of the Labeled Antibody :

-

Store the purified antibody-dye conjugate at 4°C, protected from light.[3] For long-term storage, the conjugate can be aliquoted and stored at -20°C.[3] Adding a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) and a preservative like sodium azide (0.02%) can improve stability.[1][3]

-

Application: Visualization of EGFR Signaling Pathway

Fluorescently labeled antibodies are powerful tools for visualizing cellular components and signaling pathways. An example application is the use of an OG 488-labeled anti-EGFR antibody to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway in immunofluorescence microscopy. EGFR is a transmembrane receptor that, upon binding to its ligand (e.g., EGF), dimerizes and initiates downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[4]

Figure 2. Simplified EGFR signaling pathway.

An antibody targeting the extracellular domain of EGFR and labeled with OG 488 can be used to visualize the receptor's localization on the cell surface. Upon stimulation with EGF, the internalization of the receptor can be tracked as it moves from the plasma membrane to endosomes, providing insights into receptor trafficking and signaling dynamics.

References

- 1. mcb.berkeley.edu [mcb.berkeley.edu]

- 2. benchchem.com [benchchem.com]

- 3. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of fluorescent labeled anti-epidermal growth factor receptor antibody to image head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Single‐molecule analysis of epidermal growth factor binding on the surface of living cells | The EMBO Journal [link.springer.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Labeling Peptides with Oregon Green™ 488, SE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green™ 488, succinimidyl ester (OG 488, SE) is a bright, green-fluorescent dye ideal for labeling peptides.[1] Its succinimidyl ester moiety reacts efficiently with primary amines, such as the N-terminus and the epsilon-amino group of lysine residues, to form stable amide bonds.[2] This results in a fluorescently tagged peptide that can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[3][4] Key advantages of Oregon Green™ 488 include its high quantum yield, photostability, and pH insensitivity in the physiological range, making it a reliable choice for quantitative studies.[1][5]

These application notes provide a detailed protocol for labeling peptides with this compound, including methods for purification and characterization of the final conjugate.

Materials and Methods

Required Materials

-

Peptide of interest (with at least one primary amine)

-

Oregon Green™ 488, SE (this compound)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer (pH 8.3) or an organic solvent-compatible base like triethylamine (TEA)

-

Purification column (e.g., Sephadex G-25, or a Reverse-Phase HPLC system)

-

Spectrophotometer

-

Mass Spectrometer (for conjugate characterization)

Experimental Protocols

1. Peptide and Dye Preparation

-

Peptide Solution:

-

Aqueous Labeling: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete for reaction with the dye.[5]

-

Organic Solvent Labeling: For hydrophobic peptides, dissolve the peptide in anhydrous DMF or DMSO.[6]

-

-

This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh and protected from light.

2. Labeling Reaction

The optimal dye-to-peptide molar ratio for labeling should be determined empirically, but a good starting point is a 1.2 to 5-fold molar excess of the dye.

-

Slowly add the calculated volume of the this compound stock solution to the peptide solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For less reactive peptides, the incubation time can be extended overnight at 4°C.

3. Purification of the Labeled Peptide

Purification is crucial to remove unreacted dye, which can interfere with downstream applications.

-

Size-Exclusion Chromatography (e.g., Sephadex G-25): This method is suitable for separating the labeled peptide from the free dye based on size.

-

Equilibrate the column with an appropriate buffer (e.g., PBS).

-

Apply the reaction mixture to the column.

-

Elute the labeled peptide with the equilibration buffer. The labeled peptide will elute first, followed by the smaller, unconjugated dye molecules.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for achieving high purity of the labeled peptide.[7]

-

Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile at both 220 nm (for the peptide backbone) and 496 nm (for the Oregon Green™ 488 dye).

-

Collect the fractions containing the dual-wavelength peak corresponding to the labeled peptide.

-

Lyophilize the purified fractions to obtain the final product.

-

4. Characterization of the Labeled Peptide

-

Determination of Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each peptide molecule. It can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled peptide solution at 280 nm (A280) and 496 nm (A496).

-

Calculate the concentration of the dye using the Beer-Lambert law: Concentration of dye (M) = A496 / ε_dye (where ε_dye for Oregon Green™ 488 is approximately 71,000 M⁻¹cm⁻¹)[8]

-

Calculate the concentration of the peptide, correcting for the dye's absorbance at 280 nm: Concentration of peptide (M) = (A280 - (A496 * CF280)) / ε_peptide (where CF280 for Oregon Green™ 488 is approximately 0.11 and ε_peptide is the molar extinction coefficient of the peptide at 280 nm).[8]

-

The DOL is the ratio of the molar concentration of the dye to the molar concentration of the peptide.

-

-

Mass Spectrometry: Confirm the identity and purity of the labeled peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS). The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the conjugated dye molecule(s).[9][10]

Data Presentation

Table 1: Spectroscopic Properties of Oregon Green™ 488

| Property | Value |

| Excitation Maximum (Ex) | ~496 nm |

| Emission Maximum (Em) | ~524 nm |

| Molar Extinction Coefficient (ε) | ~71,000 cm⁻¹M⁻¹ |

| Correction Factor at 280 nm (CF280) | ~0.11 |

Table 2: Recommended Starting Molar Ratios for Peptide Labeling

| Peptide Concentration | Recommended Dye:Peptide Molar Ratio |

| 1-2 mg/mL | 1.2:1 to 3:1 |

| < 1 mg/mL | 3:1 to 5:1 |